(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
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Overview
Description
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic compound that features a unique combination of indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. The starting materials often include 1-ethyl-5-methoxyindole, 7-methyl-3-oxo-2,3-dihydro-1-benzofuran, and 2-chlorobenzoic acid. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the indole-benzofuran linkage through a condensation reaction.
Esterification: Coupling of the benzofuran derivative with 2-chlorobenzoic acid under acidic or basic conditions to form the ester bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The indole and benzofuran moieties may facilitate binding to specific sites, leading to modulation of biological pathways. For instance, the compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen Peroxide Formation during Ozonation of Olefins and Phenol
Uniqueness
The uniqueness of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H22ClNO5 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H22ClNO5/c1-4-30-15-17(21-14-18(33-3)9-11-23(21)30)13-25-26(31)20-10-12-24(16(2)27(20)34-25)35-28(32)19-7-5-6-8-22(19)29/h5-15H,4H2,1-3H3/b25-13+ |
InChI Key |
MHPZENZEVQSTKP-DHRITJCHSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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